molecular formula C15H13BrN2O4 B3471793 N-(2-bromo-4-methylphenyl)-2-(4-nitrophenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B3471793
M. Wt: 365.18 g/mol
InChI Key: PKQMIELZPIRMJC-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromo-substituted methylphenyl group and a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromo group at the 2-position.

    Nitration: A separate reaction involves the nitration of phenol to produce 4-nitrophenol.

    Esterification: The 4-nitrophenol is then reacted with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.

    Amidation: Finally, the 2-(4-nitrophenoxy)acetic acid is reacted with the brominated 4-methylphenylamine to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group.

    Hydrolysis: Acidic or basic aqueous solutions can hydrolyze the acetamide group.

Major Products Formed

    Substitution: Products with different substituents replacing the bromo group.

    Reduction: Formation of N-(2-amino-4-methylphenyl)-2-(4-nitrophenoxy)acetamide.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure with a chloro group instead of a bromo group.

    N-(2-bromo-4-methylphenyl)-2-(4-aminophenoxy)acetamide: Similar structure with an amino group instead of a nitro group.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10-2-7-14(13(16)8-10)17-15(19)9-22-12-5-3-11(4-6-12)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQMIELZPIRMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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